Product packaging for o-Xylene-d10(Cat. No.:CAS No. 56004-61-6)

o-Xylene-d10

Cat. No.: B166450
CAS No.: 56004-61-6
M. Wt: 116.23 g/mol
InChI Key: CTQNGGLPUBDAKN-ZGYYUIRESA-N
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Description

Contextual Significance of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to act as tracers or markers. creative-proteomics.com This method allows scientists to track the journey of a molecule through a chemical reaction, a metabolic pathway, or a biological system. wikipedia.orgstudysmarter.co.uk The fundamental principle lies in the fact that while isotopes of an element have the same chemical properties, their different masses or nuclear properties allow them to be distinguished. metwarebio.comspectroinlets.com

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmetwarebio.com This makes them particularly valuable for a wide range of applications, from metabolic research and drug development to environmental studies. studysmarter.co.uk The ability to trace the fate of specific atoms provides unparalleled insights into reaction mechanisms, metabolic fluxes, and the structure of complex molecules. metwarebio.com

Role of Deuterated Aromatic Hydrocarbons as Probes and Standards in Research

Deuterated aromatic hydrocarbons, a specific class of isotopically labeled compounds, have found extensive use as probes and internal standards in various research fields. cernobioscience.com Their chemical behavior is nearly identical to their non-deuterated counterparts, yet their increased mass allows for easy differentiation by mass spectrometry. metwarebio.com This property is particularly advantageous in quantitative analysis, where a known amount of a deuterated standard is added to a sample. By comparing the signal of the analyte to the signal of the deuterated internal standard, chemists can accurately determine the concentration of the target compound, compensating for any loss during sample preparation or analysis.

Furthermore, deuterated aromatic hydrocarbons are instrumental in mechanistic studies. By observing the position of deuterium atoms in the products of a reaction, researchers can deduce the pathways and intermediates involved. wikipedia.org They are also crucial in environmental analysis for monitoring pollutants like benzene (B151609), toluene (B28343), ethylbenzene (B125841), and xylenes (B1142099) (BTEX). researchgate.net In fields like astrobiology, the deuterium-to-hydrogen ratio in polycyclic aromatic hydrocarbons (PAHs) found in meteorites can provide clues about their origins and the chemical processes in the early solar system. nasa.gov

Specific Research Focus and Utility of o-Xylene-d10

This compound, a deuterated form of o-xylene (B151617) with the chemical formula C₆D₄(CD₃)₂, is a colorless liquid that serves as a prime example of the utility of deuterated aromatic hydrocarbons. lookchem.comcymitquimica.comsigmaaldrich.com Its primary application lies in its use as an internal standard for the quantification of volatile organic compounds (VOCs). lookchem.comcalpaclab.com Specifically, it is employed in methods like gas chromatography-mass spectrometry (GC-MS) to accurately measure the levels of compounds such as furan, chloroform, benzene, trichloroethene, toluene, and styrene (B11656) in various matrices. calpaclab.comscientificlabs.ie

The high isotopic purity of commercially available this compound, often 99 atom % D or higher, makes it an excellent tool for ensuring the accuracy and reliability of analytical results. calpaclab.comscientificlabs.ie Its use is not limited to environmental monitoring; it is also a valuable standard in quality control for the chemical and pharmaceutical industries and in forensic science for the analysis of VOCs in various samples. lookchem.com

Recent research has also utilized this compound to study the biodegradation of xylene isomers. For instance, it has been used to investigate the anaerobic transformation of o-xylene in contaminated aquifers, helping to develop and assess bioremediation strategies. researchgate.net In the field of organic synthesis, the use of deuterated xylenes aids in tracing reaction pathways and understanding complex mechanisms, such as isomerization processes in zeolites. acs.org

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈D₁₀ or C₆D₄(CD₃)₂
Molecular Weight 116.23 g/mol
CAS Number 56004-61-6
Appearance Colorless liquid
Melting Point -25 °C
Boiling Point 142 °C
Density 0.953 g/mL at 25 °C
Refractive Index n20/D 1.5016

Data sourced from multiple references. lookchem.comsigmaaldrich.comscientificlabs.iechemicalbook.comchemsrc.com

Research Applications of this compound

Research AreaSpecific Application
Environmental Analysis Internal standard for quantifying volatile organic compounds (VOCs) like benzene and toluene. lookchem.comcalpaclab.com
Chemical Research Internal standard for quantifying xylene by GC or LC-MS; aids in understanding chemical reactions. lookchem.com
Quality Control Used as an internal standard in the chemical and pharmaceutical industries. lookchem.com
Forensic Science Enhances the reliability of results in the detection and quantification of xylene and other VOCs. lookchem.com
Bioremediation Studies Tracing the anaerobic transformation of o-xylene in contaminated aquifers. researchgate.net
Mechanistic Studies Elucidating reaction pathways, such as xylene isomerization in zeolites. acs.org
NMR Spectroscopy Used as a solvent for high-resolution spectral analysis. armar-europa.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10 B166450 o-Xylene-d10 CAS No. 56004-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetradeuterio-5,6-bis(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQNGGLPUBDAKN-ZGYYUIRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204576
Record name (2H10)-o-Xylene
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Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56004-61-6
Record name 5,6-Di(methyl-d3)benzene-1,2,3,4-d4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H10)-o-Xylene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H10)-o-Xylene
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Record name (2H10)-o-xylene
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Synthetic Strategies and Isotopic Control for O Xylene D10

Methodologies for Deuterium (B1214612) Incorporation into Xylene Isomers

The introduction of deuterium into the xylene structure, specifically to create o-xylene-d10, is accomplished through two primary routes: direct catalytic exchange on the o-xylene (B151617) molecule itself or by synthesizing the molecule from deuterated precursors.

Direct catalytic deuteration, often referred to as hydrogen-deuterium (H/D) exchange, is a common method for producing deuterated aromatic compounds. uwaterloo.ca This approach involves reacting o-xylene with a deuterium source in the presence of a catalyst.

Heavy water (D₂O) is a frequently used and economical deuterium source for these exchange reactions. tn-sanso.co.jpgoogle.commdpi.com The process typically requires high temperatures and pressures to facilitate the exchange of both the aromatic ring and the methyl group hydrogens with deuterium. tn-sanso.co.jp Various metal catalysts have been shown to be effective for the deuteration of xylenes (B1142099). Studies using evaporated metal films of palladium, platinum, iron, and tungsten have demonstrated that while the exchange of the methyl side-group hydrogens is rapid, the rate of exchange for the aromatic ring hydrogens varies depending on the metal used. rsc.org Specifically, the exchange is generally slower for the hydrogen atoms that are ortho to a methyl group. rsc.org

Another established catalytic system involves using a Ni/Cr₂O₃ catalyst in a reactor with o-xylene and heavy water to perform the isotopic exchange. Furthermore, patent literature describes a process for deuterating cyclic organic compounds like xylene by reacting them with a dilute solution of a strong acid in D₂O at temperatures between 200°C and 400°C. google.com More recent advances have explored iridium and iron pincer complexes, which can catalyze H/D exchange under milder conditions, with regioselectivity often influenced by steric factors. rsc.orgrsc.orgnih.gov For m-xylene (B151644), for instance, an iridium catalyst at 50°C selectively deuterates the sterically accessible positions, leaving the ortho position untouched. rsc.org

Table 1: Catalytic Systems for Direct Deuteration of Xylenes

Catalyst System Deuterium Source Conditions Key Findings Reference(s)
Pd, Pt, Fe, W films Deuterium gas (D₂) 273–350 K Rapid side-group exchange; ring exchange rate depends on the metal. rsc.org
Ni/Cr₂O₃ Heavy water (D₂O) High Temperature/Pressure Effective for isotopic exchange reaction.
Dilute Strong Acid Heavy water (D₂O) 200°C - 400°C Capable of deuterating the benzene (B151609) nucleus of xylene. google.com
Iridium PCP Pincer Complex Benzene-d₆ / D₂O 50°C - 80°C Highly active for H/D exchange; deuteration is selective for sterically accessible sites. rsc.orgrsc.org
Iron NHC Complex Benzene-d₆ 50°C - 80°C Efficiently catalyzes H/D exchange, regioselective for sterically accessible C-H bonds. nih.gov
Palladium with N,N-bidentate ligands Heavy water (D₂O) 40°C - 130°C Enables nondirected late-stage deuteration of various arenes. acs.org

The de novo synthesis approach builds the target molecule from smaller, commercially available deuterated reagents, often referred to as the "deuterated pool". nih.gov This method is a cornerstone for preparing many deuterated compounds, particularly in the pharmaceutical industry. nih.govarkat-usa.org Instead of directly exchanging hydrogens on the final o-xylene molecule, one would construct the o-xylene framework using deuterated building blocks.

For example, the synthesis could theoretically involve coupling reactions with deuterated methylating agents like methyl-d₃ iodide (CD₃I) or reactions using benzene-d₆ as a starting scaffold. nih.govarkat-usa.org While specific de novo routes for this compound are not extensively detailed in readily available literature, the principle relies on well-established organic chemistry reactions adapted with deuterated starting materials. This approach can be advantageous when direct H/D exchange proves difficult or lacks the desired selectivity. However, it can also involve a more complex, multi-step synthetic plan. arkat-usa.org

Interestingly, this compound itself is often used as an inexpensive and readily available labeled starting material for the synthesis of more complex deuterated molecules, such as phthalate (B1215562) esters. doi.org This highlights its role as a key deuterated building block in its own right. doi.org

Direct Catalytic Deuteration Approaches

Advanced Techniques for Achieving High Isotopic Enrichment

Achieving the high isotopic purity required for many applications (typically >98 atom % D) necessitates advanced and efficient synthetic techniques. cdnisotopes.comde-code.co.insigmaaldrich.com High isotopic enrichment is crucial as inseparable isotopic mixtures can complicate analyses. nih.gov

Flow synthesis has emerged as a superior alternative to traditional batch methods for producing deuterated aromatic compounds. tn-sanso.co.jp This technique offers better control over reaction conditions, improved heat transfer, and higher throughput. tn-sanso.co.jp The use of microwave heating in a flow reactor can dramatically reduce reaction times; for example, reaching 200°C in 90 seconds compared to 60 minutes with conventional heating. tn-sanso.co.jp This efficiency is critical for driving the H/D exchange reaction to completion. Furthermore, flow systems can be designed for stepwise H-D exchange reactions, which can achieve high deuteration ratios while using less of the expensive D₂O source compared to a single-step batch process. tn-sanso.co.jp

Researchers have also focused on developing highly active catalysts that can achieve near-complete exchange under milder conditions. For some polymers, greater than 98 mol% isotopic exchange has been achieved with very low catalyst loadings (<1 wt%), a significant improvement over older methods. llnl.gov For this compound, commercial products consistently report isotopic purities of 99 atom % D, indicating that highly effective production methods are well-established. cdnisotopes.comsigmaaldrich.com Emerging deuteration methods that may offer even greater precision and efficiency include those based on photocatalysis, electrochemistry, and radical chemistry. nih.gov

Scalability Considerations in the Production of Deuterated Analogs

The transition from laboratory-scale synthesis to large-scale industrial production of deuterated compounds like this compound presents significant challenges. uwaterloo.caglobalgrowthinsights.com Traditional batch synthesis methods face limitations in scalability due to the physical size of reaction vessels and inefficient heating and cooling, which leads to long processing times. tn-sanso.co.jp

Cost is a major constraint in large-scale production, driven by the price of deuterium sources (like D₂O) and specialized catalysts. globalgrowthinsights.com Manufacturers report that the complexity of synthesizing deuterated compounds leads to elevated production costs. globalgrowthinsights.com Maintaining consistent isotopic purity at a large scale is also a significant challenge that can impact the economic feasibility of production. globalgrowthinsights.com

To address these issues, the industry is moving towards more scalable technologies. Continuous-flow isotope reactors are being adopted to enable better scalability and reduce energy consumption. globalgrowthinsights.com As demonstrated with deuterated aromatic compounds, flow synthesis methods can significantly enhance production throughput and reaction efficiency, making them suitable for mass production. tn-sanso.co.jp The development of these scalable processes is crucial for meeting the demand for deuterated compounds in various fields. uwaterloo.callnl.gov

Advanced Spectroscopic Applications of O Xylene D10

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the realm of NMR spectroscopy, o-xylene-d10 serves multiple critical functions that enhance the quality and depth of spectral data. armar-europa.de

This compound as a Deuterated Solvent for Enhanced Spectral Resolution

One of the primary applications of this compound in NMR is its use as a deuterated solvent. armar-europa.de In NMR, the solvent's signal can often overwhelm the signals of the analyte. By using a deuterated solvent like this compound, where hydrogen atoms are replaced by deuterium (B1214612), the solvent's signal is minimized, thus preventing interference with the analyte's spectrum. armar-europa.de This is crucial for obtaining high-resolution spectra, especially when analyzing complex mixtures or samples at low concentrations. armar-europa.de The high isotopic purity of commercially available this compound, often 99 atom % D or higher, ensures a clear medium for precise chemical characterizations. sigmaaldrich.comthermofisher.com

Utility in ¹H and ¹³C NMR Studies of Molecular Structure and Dynamics

This compound is instrumental in both proton (¹H) and carbon-13 (¹³C) NMR studies for the detailed elucidation of molecular structure and the investigation of dynamic processes. rsc.orgliverpool.ac.uk The simplified background spectrum afforded by the deuterated solvent allows for clearer observation of the chemical shifts, coupling constants, and signal intensities of the analyte's protons and carbons. azooptics.com This detailed information is fundamental for determining the connectivity of atoms, identifying functional groups, and understanding the three-dimensional arrangement of molecules. azooptics.comdocbrown.info

Furthermore, the use of this compound as a solvent enables NMR studies over a range of temperatures, which is critical for probing molecular dynamics. rsc.org For instance, variable temperature NMR experiments can reveal information about conformational changes, intermolecular interactions, and the kinetics of chemical reactions. In a study of teucroxide, a natural product, experiments were conducted in this compound at elevated temperatures to overcome solubility issues and acquire crucial data for structural elucidation. ljmu.ac.uk

Implementation in Two-Dimensional (2D) NMR Experiments

The utility of this compound extends to more advanced NMR techniques, including two-dimensional (2D) NMR experiments. rsc.org 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide correlations between different nuclei within a molecule, offering a more comprehensive picture of its structure. bmrb.ioweizmann.ac.ilmagritek.com Running these experiments in a deuterated solvent like this compound is essential to suppress the strong solvent signals that would otherwise obscure the cross-peaks that reveal these crucial correlations. weizmann.ac.il For example, in the structural analysis of complex organic molecules, 2D NMR spectra recorded in deuterated solvents are indispensable for unambiguously assigning all proton and carbon signals. rsc.orgbmrb.io

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS)

In the fields of mass spectrometry and its hyphenated technique, GC/MS, this compound plays a pivotal role, primarily as an internal standard for quantification and as a tracer in mechanistic studies.

Application of this compound as an Internal Standard for Quantitative Analysis of Volatile Organic Compounds (VOCs)

This compound is widely employed as an internal standard for the precise quantification of volatile organic compounds (VOCs) in various matrices, including air, water, and biological samples. sigmaaldrich.com3m.com An internal standard is a compound with similar chemical properties to the analytes of interest that is added to the sample in a known concentration before analysis. standingcommitteeofanalysts.co.uk By comparing the detector response of the analyte to that of the internal standard, variations in sample injection volume, instrument response, and sample matrix effects can be compensated for, leading to more accurate and reliable quantitative results. standingcommitteeofanalysts.co.uk

The deuterated nature of this compound makes it an ideal internal standard for the analysis of its non-deuterated counterpart, o-xylene (B151617), and other related VOCs like benzene (B151609), toluene (B28343), and ethylbenzene (B125841) (BTEX compounds). mdpi.commdpi.comresearchgate.net Since it has a slightly higher molecular weight than o-xylene, it can be easily distinguished in the mass spectrometer, yet it co-elutes or elutes very close to o-xylene in the gas chromatograph, ensuring that it experiences similar analytical conditions. 3m.comepa.gov

Table 1: Examples of VOCs Quantified Using this compound as an Internal Standard

Analyte Matrix Analytical Technique
Furan, Chloroform, Benzene, Trichloroethene, Toluene, Styrene (B11656) - Vacuum distillation GC/MS sigmaaldrich.com
Benzene, Toluene, Ethylbenzene, Xylenes (B1142099) (BTEX) Primary school children's breath GC/MS
Various VOCs Honey HS-GC-MS/MS mdpi.comresearchgate.net
Various VOCs Maternal Milk GC/MS mdpi.com
o-Xylene Wastewater Isotope Dilution GC/MS epa.gov

Mass Spectrometric Elucidation of Reaction Pathways and Product Identification

The isotopic labeling in this compound is a powerful tool for elucidating reaction mechanisms and identifying products in chemical and biochemical transformations. scielo.org.mx By tracing the fate of the deuterium atoms, researchers can gain insights into bond-breaking and bond-forming processes. scielo.org.mx

For example, in studies of anaerobic biodegradation of xylene, this compound has been used to track the metabolic pathway. uni-konstanz.deasm.org By analyzing the mass spectra of the intermediates formed during the degradation process, scientists can identify the deuterated metabolites and thereby deduce the enzymatic reactions involved. uni-konstanz.de In one study, the detection of deuterated 2-methylbenzylsuccinate and 2-methylphenylitaconic acid from the degradation of a mixture containing this compound provided direct evidence for the initial steps of the degradation pathway. uni-konstanz.de

Similarly, in catalytic studies, this compound can be used to understand the mechanisms of reactions on metal surfaces. rsc.org The exchange reactions between deuterium and hydrogen atoms on the aromatic ring and methyl groups can be monitored by mass spectrometry, providing information about the types of dissociative adsorption and surface intermediates involved. rsc.org The kinetic isotope effect, where the C-D bond reacts at a different rate than the C-H bond, can also provide valuable information about the rate-determining step of a reaction. wikipedia.org

Integration with Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantification of chemical compounds. The method relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This "isotope-labeled standard" acts as an internal benchmark to correct for analyte loss during sample preparation and analysis. This compound, a deuterated derivative of o-xylene with an isotopic purity of 99 atom% D, is an exemplary internal standard for this purpose. sigmaaldrich.comsigmaaldrich.com Its chemical and physical properties are nearly identical to its non-deuterated counterpart, o-xylene, ensuring they behave similarly during extraction and chromatographic separation. However, its increased mass (M+10) allows it to be distinguished by a mass spectrometer. sigmaaldrich.com

The integration of this compound in IDMS workflows, particularly with Gas Chromatography/Mass Spectrometry (GC/MS), is critical for the precise measurement of volatile organic compounds (VOCs) in complex matrices. It is routinely used as an internal or surrogate standard for quantifying compounds such as furan, chloroform, benzene, trichloroethene, toluene, and styrene in environmental and industrial samples. sigmaaldrich.comsigmaaldrich.com The U.S. Environmental Protection Agency (EPA) specifies the use of labeled compounds like this compound in methods for analyzing volatile pollutants, such as those from the pharmaceutical manufacturing industry. epa.govepa.gov In these methods, a known quantity of the labeled spiking solution is added to the sample, which is then analyzed. epa.gov The ratio of the response of the native analyte to the labeled standard is used to construct a calibration curve, ensuring high precision and accuracy by correcting for variations in sample matrix effects and instrument response. epa.gov

A practical application of this is in the biomonitoring of human exposure to harmful chemicals. In a study investigating exposure to benzene, toluene, ethylbenzene, and xylene (BTEX) compounds, this compound was used as an internal standard to accurately measure the concentration of unmetabolized o-xylene in urine samples via headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. nih.gov The use of this compound enabled precise quantification, revealing significantly higher exposure levels in the target group. nih.gov

Table 1: Application of this compound in Biomonitoring of BTEX Compounds

This table presents data from a study where this compound was used as an internal standard to quantify o-Xylene in the urine of children exposed to hookah smoke compared to a control group.

AnalyteCase Group Mean (µg/L)Control Group Mean (µg/L)Analytical Role of this compound
o-Xylene7.171.58Internal Standard for GC-MS Quantification nih.gov
Benzene1.440.35Quantified using Benzene-d6 as standard nih.gov
Toluene5.871.80Quantified using Toluene-d8 as standard nih.gov
Ethylbenzene2.490.79Quantified using Ethylbenzene-d10 as standard nih.gov
m,p-Xylene (B151628)6.931.55Quantified using p-Xylene-d10 (B166488) as standard nih.gov

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for investigating molecular structures and interactions at a fundamental level. When applied to catalytic systems, it can provide in-situ information about adsorbed molecules, the nature of active sites, and the formation of transient intermediate species. The use of isotopically labeled molecules like this compound is advantageous as the deuterium substitution shifts vibrational frequencies (C-D vs. C-H bonds), allowing their spectral signatures to be clearly distinguished from other hydrogen-containing species in the system.

Zeolites are crystalline aluminosilicates with a porous structure and strong acid sites, making them important catalysts in the petrochemical industry, particularly for xylene isomerization. uj.edu.pl Infrared spectroscopy is used to study the transformation of o-xylene within the microporous environment of zeolites. rsc.org By monitoring the characteristic IR bands of this compound upon adsorption and during reaction, researchers can characterize how the molecule interacts with the catalyst's active sites and transforms over time. researchgate.net

Studies on 10-ring zeolites such as ZSM-5 and IM-5 use IR spectroscopy to gain insight into the o-xylene isomerization process. rsc.org The steric constraints imposed by the zeolite's pore structure are recognized to result in different catalytic performances. When this compound is introduced into the zeolite, changes in its vibrational spectrum indicate its interaction with the Brønsted acid sites (Si(OH)Al groups) of the catalyst. The deuterated methyl and aromatic groups provide unique spectral markers that are less convoluted by background signals, facilitating the characterization of its sorption and subsequent chemical conversion. rsc.org Quantum chemical calculations are often paired with experimental IR spectra to accurately assign vibrational modes and understand the energetics of the adsorbed species. uj.edu.pl

A key application of vibrational spectroscopy in catalysis is the identification of short-lived reaction intermediates. During the isomerization of o-xylene over zeolite catalysts, the reaction proceeds through charged intermediate species. The use of this compound allows for clearer detection of the IR bands corresponding to these intermediates. rsc.org

Research has shown that during o-xylene isomerization in zeolites like ZSM-5 and IM-5, new IR bands appear at approximately 1485 cm⁻¹ and 1455 cm⁻¹. rsc.org These bands are not present in the spectrum of the parent o-xylene and are attributed to the formation of intermediate species. These species are believed to be arenium ions, such as methylbenzenium (CH₃–C₆H₅⁺–CH₃), and/or methyl-substituted cycloheptatrienyl ions (CH₃–C₇H₇⁺). rsc.org The intensity and evolution of these bands provide information on the population of these intermediates, which is related to the zeolite's specific pore geometry and the reaction conditions. For instance, zeolites with tighter geometries can stabilize these intermediates in higher quantities, influencing the selectivity towards the desired p-xylene product. rsc.org

Table 2: IR Bands of Intermediate Species in o-Xylene Isomerization over Zeolites

This table details the characteristic infrared bands observed for proposed intermediate species during the catalytic transformation of o-xylene.

Proposed Intermediate SpeciesCharacteristic IR Band (cm⁻¹)Significance in Catalytic ProcessReference
Methylbenzenium ion~1485, ~1455Key intermediates in the isomerization pathway. rsc.org
Methyl-substituted cycloheptatrienyl ion~1485, ~1455Formation indicates rearrangement mechanisms within the zeolite pores. rsc.org

Mechanistic Investigations Utilizing O Xylene D10 As a Research Tool

Elucidation of Organic Reaction Mechanisms

The substitution of hydrogen with deuterium (B1214612) in o-xylene (B151617) creates a molecule with nearly identical chemical properties but a different mass. This mass difference is the foundation of its utility in mechanistic studies, particularly in kinetic isotope effect experiments and in tracing the movement of atoms during reactions.

Applications in Deuterium Kinetic Isotope Effect (KIE) Studies

The Deuterium Kinetic Isotope Effect (KIE) is a phenomenon where a chemical reaction proceeds at a different rate when a hydrogen atom in the reactant is replaced with a deuterium atom. wikipedia.org This effect arises from the difference in the zero-point vibrational energies of C-H and C-D bonds. epfl.ch The heavier deuterium atom leads to a lower vibrational frequency and a stronger bond, often resulting in a slower reaction rate if this bond is broken in the rate-determining step of the reaction. wikipedia.orgepfl.ch

In the context of o-xylene, KIE studies using o-Xylene-d10 can provide crucial information about the mechanism of a reaction. For instance, in the palladium-catalyzed oxidative coupling of o-xylene, a very large kinetic isotope effect (kH/kD = 24 ± 2) was observed when comparing the reaction rates of o-xylene and this compound. acs.org This significant KIE indicates that the cleavage of a C-H (or C-D) bond is a key part of the slowest, or rate-determining, step of the reaction. acs.org Such findings help to support or refute proposed reaction mechanisms. wikipedia.org

Tracing Atomic Rearrangements and Bond Transformations

The isotopic labeling of o-xylene with deuterium allows scientists to act as molecular detectives, tracking the positions of the deuterium atoms throughout a chemical reaction. This tracing provides direct evidence for atomic rearrangements and the breaking and forming of chemical bonds.

One notable application is in the study of C-H activation. For example, in a study of a titanium dibenzyl complex, the thermal decomposition was monitored in the presence of this compound. caltech.edu The analysis of the products revealed the transfer of deuterium atoms, providing insights into the competing pathways of the reaction, such as α-hydrogen abstraction and σ-bond metathesis. caltech.edu By observing where the deuterium atoms end up in the product molecules, researchers can piece together the step-by-step process of the transformation.

Insights into Organometallic Reactions (e.g., Nickel-Catalyzed Metathesis)

Organometallic reactions, which involve compounds with metal-carbon bonds, are fundamental to many industrial chemical processes. ula.veresearchgate.net this compound has been employed to unravel the mechanisms of these complex reactions. For example, while direct evidence for nickel-catalyzed metathesis using this compound is not extensively detailed in the provided search results, the principles of using deuterated substrates in such studies are well-established. ethz.chilpi.com

In nickel-catalyzed reactions, such as alkyne cyclotrimerization, the mechanism can involve several steps where C-H bonds are activated. acs.org By using this compound as a substrate or a probe molecule, researchers could investigate whether C-H activation of the xylene occurs and if it participates in the catalytic cycle. The detection of deuterated products or changes in the catalyst structure due to interaction with this compound would offer direct evidence of its involvement and shed light on the reaction pathway.

Biochemical and Environmental Biotransformation Pathways

Beyond the controlled environment of the chemistry lab, this compound is a vital tool for studying how o-xylene is transformed in natural systems, particularly through the action of microorganisms. This is crucial for understanding the fate of pollutants like BTEX (benzene, toluene (B28343), ethylbenzene (B125841), and xylenes) in the environment.

Study of Anaerobic Degradation of Aromatic Hydrocarbons (e.g., BTEX)

In environments lacking oxygen, certain bacteria can break down aromatic hydrocarbons like o-xylene. uni-konstanz.de Studying these anaerobic degradation pathways is essential for developing bioremediation strategies for contaminated sites. The use of deuterated compounds like this compound allows for clear and unambiguous tracking of the degradation process, even in the presence of existing, non-deuterated BTEX contamination. nih.govresearchgate.netoregonstate.edu

Identification and Quantification of Deuterated Metabolites (e.g., Benzylsuccinic Acid Analogs)

A key breakthrough in understanding the anaerobic degradation of toluene and xylenes (B1142099) was the discovery that the initial step often involves the addition of the hydrocarbon to fumarate (B1241708), a common cellular metabolite. sci-hub.sescience.gov This reaction forms benzylsuccinic acid or its methylated analogs. researchgate.net

The use of this compound has been instrumental in confirming this pathway in environmental settings. nih.govoregonstate.edu When this compound is introduced into a microbially active environment, the formation of deuterated o-methyl-benzylsuccinic acid (o-methyl-BSA-d10) can be monitored. nih.govoregonstate.edu The detection of these deuterated metabolites provides definitive proof of the specific biochemical pathway being used by the microorganisms to break down o-xylene. nih.govoregonstate.edu

For instance, in single-well push-pull tests conducted at BTEX-contaminated sites, solutions containing this compound were injected into the aquifer. nih.govresearchgate.net Subsequent analysis of groundwater samples revealed the presence of o-methyl-BSA-d10, confirming the in-situ anaerobic biotransformation of o-xylene. nih.govresearchgate.net These studies have also allowed for the calculation of the formation rates of these metabolites, providing quantitative data on the bioremediation potential of a site. nih.govoregonstate.edu

Microbial Transformation Studies in Contaminated Media

The deuterated aromatic hydrocarbon, this compound, serves as a valuable tracer in investigating the microbial transformation of xylene isomers in contaminated environments. Its use allows researchers to distinguish between the biotransformation of the compound and the background levels of non-deuterated xylenes that may already be present at a contaminated site. This is particularly crucial for assessing the efficacy of in-situ bioremediation strategies for pollutants like benzene (B151609), toluene, ethylbenzene, and xylene (BTEX).

In single-well push-pull tests conducted at BTEX-contaminated field sites, solutions containing this compound, along with other deuterated compounds like toluene-d8, a bromide tracer, and nitrate (B79036) as an electron acceptor, were injected into aquifers. researchgate.netresearchgate.net Subsequent analysis of groundwater samples unequivocally demonstrated the in-situ anaerobic biotransformation of this compound through the detection of its deuterated metabolite, o-methyl-benzylsuccinic acid-d10 (o-methyl-BSA-d10). researchgate.net The formation of o-methyl-BSA-d10 confirms that the degradation is a result of microbial enzymatic activity. researchgate.net

Studies have shown that certain anaerobic microbial consortia can completely mineralize o-xylene to carbon dioxide and methane (B114726). nih.gov However, the degradation of o-xylene can be dependent on the presence of other substrates. For instance, some bacterial strains can transform o-xylene in the presence of toluene, even if they cannot use o-xylene as the sole carbon source for growth. researchgate.net The degradation process can also be inhibited by the presence of other electron acceptors like oxygen and sulfate, or by preferred carbon substrates. nih.gov

The use of this compound in these studies helps in quantifying the rate of anaerobic biodegradation. For example, zero-order formation rates for o-methyl-BSA-d10 have been calculated, providing valuable data for bioremediation models. researchgate.net

Table 1: Key Findings from Microbial Transformation Studies with this compound

Finding Significance Reference
Detection of o-methyl-BSA-d10 Unambiguous evidence of in-situ anaerobic biotransformation of o-xylene. researchgate.net
Calculated zero-order formation rates Quantifies the rate of microbial degradation for bioremediation models. researchgate.net
Transformation in the presence of toluene Demonstrates co-metabolism, where the degradation of one compound is dependent on the presence of another. researchgate.net

Catalytic Isomerization Processes

Investigation of o-Xylene Isomerization Mechanisms in Porous Materials (e.g., Zeolites)

The isomerization of o-xylene into its more industrially valuable isomer, p-xylene (B151628), is a critical process in the petrochemical industry, often catalyzed by zeolites. uj.edu.pl The use of isotopically labeled this compound is instrumental in elucidating the complex reaction mechanisms that occur within the microporous structures of these catalysts.

Zeolites, which are crystalline aluminosilicates, possess strong Brønsted acid sites and pores of molecular dimensions that facilitate shape-selective catalysis. uj.edu.pl The isomerization of o-xylene can proceed through two primary mechanisms: a unimolecular pathway involving a 1,2-methyl shift and a bimolecular pathway involving transalkylation. The dominant mechanism is highly dependent on the pore structure of the zeolite.

In medium-pore zeolites like ZSM-5, the unimolecular mechanism is favored due to diffusion constraints that hinder the formation of bulkier intermediates. In contrast, large-pore zeolites can accommodate the bimolecular pathway. Advanced techniques, such as two-dimensional correlation spectroscopy (2D COS) combined with FT-IR, have been employed to identify intermediate species during the isomerization of o-xylene. researchgate.net These studies have revealed the formation of intermediates like diphenyl methane derivatives, indicating the complexity of the reaction network. uj.edu.pl

The Si/Al ratio in the zeolite framework is a crucial parameter that determines the density and strength of the acid sites, thereby influencing the catalytic activity. scialert.net Studies have shown that the conversion of o-xylene increases with the concentration of strong Brønsted acid sites. scialert.net

Influence of Micropore Geometry on Product Selectivity and Intermediate Formation

The geometry of the micropores within zeolites exerts a profound influence on the selectivity of the o-xylene isomerization reaction, particularly towards the desired p-xylene product. The concept of "product shape selectivity" is central to understanding this phenomenon. uj.edu.pl

Medium-pore zeolites, such as ZSM-5, with their specific pore dimensions, exhibit high selectivity for p-xylene. nih.gov This is because the diffusion of the bulkier o-xylene and m-xylene (B151644) isomers is more restricted within the pores compared to the slimmer p-xylene isomer. wisc.edu This difference in diffusivity allows p-xylene to exit the zeolite channels more readily, shifting the reaction equilibrium towards its formation. wisc.edu

Modifications to the zeolite, such as treatment with phosphorous compounds, can narrow the pore openings and passivate external acid sites, leading to a significant increase in p-xylene selectivity. mdpi.com

Table 2: Influence of Zeolite Properties on o-Xylene Isomerization

Zeolite Property Influence on Isomerization Reference
Pore Size Determines the dominant reaction mechanism (unimolecular vs. bimolecular) and product shape selectivity. wisc.edu
Si/Al Ratio Affects the density and strength of acid sites, influencing catalytic activity. scialert.net
Micropore Rigidity Influences the formation and accumulation of reaction intermediates, impacting selectivity. uj.edu.plresearchgate.net
Hierarchical Porosity Can increase o-xylene conversion by reducing diffusion limitations, but may decrease p-xylene selectivity. nih.gov

| Surface Modification | Passivation of external acid sites and narrowing of pores can enhance p-xylene selectivity. | mdpi.com |

Supramolecular Host-Guest Chemistry and Exchange Kinetics

This compound is utilized as a solvent in nuclear magnetic resonance (NMR) studies to investigate the host-guest chemistry and exchange kinetics of supramolecular assemblies. These large, self-assembled structures can encapsulate smaller guest molecules within their cavities.

The choice of a deuterated solvent like this compound is critical as it provides a non-interfering background signal in ¹H NMR spectroscopy, allowing for the clear observation of the signals from the host and guest molecules. rsc.org This enables detailed studies of the binding events and the dynamics of guest exchange.

For example, in studies of self-folding cavitands, p-xylene-d10 (B166488) was used as the solvent to determine the kinetic barrier for guest exchange, which was found to be slow on the NMR timescale. ethz.ch Similarly, the guest exchange kinetics of a large, spherical "softball" assembly, held together by hydrogen bonds, were studied in p-xylene-d10. pnas.orgpnas.org These experiments revealed that the displacement of one guest by another can proceed through a dissociative mechanism. pnas.orgpnas.org

The non-polar nature of this compound can also influence the strength of host-guest interactions. In the case of a pillar arene host, stronger complexation with a guest molecule was observed in this compound compared to a more polar solvent like chloroform-d, indicating the significant role of the solvent environment in supramolecular chemistry. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Benzene
Toluene
Ethylbenzene
Xylene
Toluene-d8
o-methyl-benzylsuccinic acid-d10
Carbon dioxide
Methane
Oxygen
Sulfate
p-Xylene
Diphenyl methane
m-Xylene
Chloroform-d

Environmental Tracing and Fate Studies with O Xylene D10

Assessment of Hydrocarbon Fate and Transport in Subsurface Environments

o-Xylene-d10 is instrumental in evaluating the behavior of petroleum hydrocarbons, particularly the BTEX compounds (benzene, toluene (B28343), ethylbenzene (B125841), and xylenes), in groundwater and soil. researchgate.net Because deuterated analogs like this compound are inexpensive and can be analytically separated from naturally occurring toluene and xylene, they are well-suited for field tracer tests. researchgate.net This avoids the need for costly and time-consuming removal of background contaminants before conducting such studies. researchgate.net

A primary application of this compound is in single-well "push-pull" tests, a method used to determine in situ microbial metabolic activities in groundwater aquifers. researchgate.net This technique involves injecting ("pushing") a prepared test solution containing this compound, a conservative tracer (like bromide), and often an electron acceptor (such as nitrate) into an aquifer through a monitoring well. researchgate.netoregonstate.eduoregonstate.edu After a predetermined period, the mixture of the test solution and groundwater is extracted ("pulled") from the same well. researchgate.netoregonstate.edu

The extracted samples are then analyzed to monitor for the formation of deuterated metabolites, which provides direct evidence of in situ biotransformation. oregonstate.edunih.gov For instance, in studies at BTEX-contaminated sites, test solutions have included this compound at concentrations ranging from 4 to 9 µM (0.4 to 1.0 mg/L). researchgate.netoregonstate.edunih.gov These solutions, typically around 250 liters, are injected at rates of 0.5 to 2 L/min, followed by an extraction phase where samples are collected for up to 30 days. researchgate.netoregonstate.edu The use of deuterated surrogates in these tests allows for the unequivocal demonstration of anaerobic transformation of contaminants in the subsurface. oregonstate.eduoregonstate.edunih.gov

Table 1: Example Parameters for a Single-Well Push-Pull Test

ParameterValue/DescriptionSource(s)
Injected Volume 250 L oregonstate.edu, nih.gov, researchgate.net
This compound Conc. 4–9 µM (0.4–1.0 mg/L) oregonstate.edu, nih.gov, researchgate.net
Toluene-d8 Conc. 9–22 µM (0.4–2.5 mg/L) oregonstate.edu, nih.gov, researchgate.net
Conservative Tracer Bromide (1.3 mM) oregonstate.edu, nih.gov, researchgate.net
Electron Acceptor Nitrate (B79036) (4 mM) oregonstate.edu, nih.gov, researchgate.net
Injection Rate 0.5–2 L/min oregonstate.edu, researchgate.net
Extraction Phase Daily to biweekly sampling for up to 30 days oregonstate.edu, researchgate.net

This compound is a valuable tool for assessing both natural attenuation, where contaminant levels are reduced by natural processes, and enhanced bioremediation, where the process is stimulated by adding substances like electron acceptors. epa.govepa.govresearchgate.net By injecting this compound, researchers can track its degradation into specific metabolites, confirming that bioremediation is occurring. nih.gov

In several field studies, the anaerobic transformation of this compound was confirmed by detecting its deuterated metabolite, o-methyl-benzylsuccinic acid (o-methyl-BSA-d10). oregonstate.eduoregonstate.edunih.gov This transformation indicates that indigenous microorganisms are capable of degrading xylene. uni-konstanz.de The detection of such metabolites provides strong evidence for the intrinsic bioremediation of fuel contaminants. nih.gov Furthermore, these tests have shown that deuterated hydrocarbon surrogates were metabolized in situ within hours or days, which contrasts with many laboratory findings that suggest long lag periods are typical before anaerobic biodegradation begins. nih.gov

These studies also evaluate enhanced bioremediation. For example, nitrate is often co-injected as an electron acceptor to stimulate microbial activity. oregonstate.eduoregonstate.edu The concurrent rapid utilization of the injected nitrate alongside the formation of deuterated metabolites demonstrates the effectiveness of the enhancement strategy. oregonstate.eduoregonstate.edunih.gov

A key advantage of using this compound in push-pull tests is the ability to quantify the in situ biotransformation rates of contaminants. oregonstate.edunih.gov By measuring the concentration of the deuterated metabolite (o-methyl-BSA-d10) over time, researchers can calculate the rate at which the parent compound is being degraded. nih.gov

In studies conducted at BTEX-contaminated aquifers, the anaerobic transformation of this compound showed calculated zero-order formation rates for o-methyl-BSA-d10 ranging from 1.0 to 7.4 nM/day. researchgate.netoregonstate.edunih.gov In one specific test, the first-order rate for o-methyl-BSA-d10 formation was calculated to be 0.004/day. oregonstate.edu At another site, deuterated metabolites, including those from this compound, formed at rates ranging from 3 to 50 µg/L/day in one aquifer and 0.03 to 15 µg/L/day in a slower-reacting aquifer. nih.gov This quantitative data is critical for predicting how long contaminants will persist in the environment and for designing effective remediation strategies. nih.govnih.gov

Table 2: Reported In Situ Transformation Rates for this compound

Rate TypeReported ValueStudy Site/ConditionsSource(s)
Zero-Order Formation Rate 1.0 to 7.4 nM/dayBTEX-contaminated aquifers oregonstate.edu, nih.gov, researchgate.net
First-Order Formation Rate 0.004/dayWell CR15 at Northwest Terminal site oregonstate.edu
Metabolite Formation Rate 3 to 50 µg/L/dayFuel-contaminated aquifer 1 nih.gov
Metabolite Formation Rate 0.03 to 15 µg/L/dayFuel-contaminated aquifer 2 nih.gov

Monitoring Natural Attenuation and Enhanced Bioremediation Processes

Atmospheric Degradation and Environmental Partitioning Studies

This compound is also utilized in studies focused on the atmospheric fate of aromatic hydrocarbons. oberlin.edu The primary degradation pathway for xylenes (B1142099) in the atmosphere is reaction with hydroxyl (OH) radicals. acs.org Environmental chamber experiments use this compound to investigate the products formed during its oxidation, providing insight into the complex chemical reactions that occur in the atmosphere. oberlin.edu

Environmental partitioning, which describes how a chemical distributes itself between different environmental compartments like air, water, and soil, is another area of study involving this compound. armar-europa.de A key parameter in this context is the blood/air partition coefficient (KB/A), which is important for pharmacokinetic models that predict the uptake of volatile chemicals. washington.edu Studies have determined the KB/A for this compound in human blood to be 35.1 (± 3.5), a value nearly identical to its non-deuterated counterpart (35.2 ± 3.5). washington.edu This demonstrates that the deuterated analog is an excellent predictor of the partitioning behavior of the parent compound. washington.edu

Source Apportionment in Environmental Contamination

Source apportionment aims to identify the origins of pollutants in the environment. mdpi.com While direct studies citing this compound for source apportionment are not prevalent, the principles of its use as a tracer are highly applicable. In instances of environmental contamination, identifying the responsible party can be challenging when multiple potential sources exist. By introducing a known quantity of this compound at a specific suspected source, its detection and transport path in the environment (e.g., in groundwater or soil vapor) can be monitored.

The use of deuterated surrogates for this purpose is a well-established technique. For example, m-xylene-d10 (B55782) has been used as a surrogate standard in the analysis of soil and phytoplankton samples to quantify other compounds. uva.es The ratio of different xylene isomers can also help distinguish between pollution sources, as commercial xylene mixtures have characteristic compositions. dergipark.org.tr By using this compound as a tracer, its fate can be explicitly linked to a specific source, helping to differentiate its contribution from other background or historical contamination, thereby aiding in the accurate assignment of liability and the design of targeted cleanup efforts. oaes.cc

Synthesis of Novel Deuterium Labeled Compounds Utilizing O Xylene D10 As a Synthon

Preparative Routes for Deuterated Phthalate (B1215562) Esters as Analytical Standards

An efficient and widely applicable synthetic route for producing deuterium-labeled phthalate esters utilizes o-xylene-d10 as the foundational labeled material. nih.govresearchgate.net This method is valued for its ability to yield products with high isotopic enrichment and excellent chemical purities. nih.govresearchgate.net These labeled phthalate esters are critical as analytical reference standards for detecting plasticizer residues in various matrices such as soil, water, food, and plastic products. nih.govresearchgate.netresearchgate.net

The synthesis is typically a two-step process:

Oxidation: this compound is first oxidized to phthalic acid-d4. A common method involves using potassium permanganate, which can achieve a yield of approximately 90.5%. vulcanchem.comsci-hub.se

Esterification: The resulting phthalic acid-d4 is then esterified with the desired alcohol(s). nih.govvulcanchem.com For instance, in the synthesis of n-Pentyl 3-Methyl-2-butyl Phthalate-d4, the deuterated phthalic acid is reacted with n-pentanol and 3-methyl-2-butanol. vulcanchem.com This reaction is often facilitated by coupling agents like N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDCI) with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. vulcanchem.com

This synthetic approach consistently produces deuterium-labeled phthalate esters with isotopic enrichment often exceeding 99% atom D and chemical purities greater than 99%, as confirmed by HPLC and mass spectrometry. vulcanchem.com The high level of isotopic enrichment is a critical factor for their application as internal standards in analytical methodologies. vulcanchem.com

Table 1: Synthesis of Deuterated Phthalate Esters from this compound

StepReactantsReagents/CatalystsProductYieldPurity
OxidationThis compoundPotassium permanganatePhthalic acid-d4~90.5% vulcanchem.comsci-hub.se-
EsterificationPhthalic acid-d4, AlcoholsEDCI, DMAPDeuterated Phthalate Ester->99% vulcanchem.com

Derivatization Techniques for Enhanced Sensitivity in Mass Spectrometry

To improve detection sensitivity in mass spectrometry, this compound can be used to create derivatization reagents. nih.govchemsrc.com One such reagent is a deuterated form of the cationic xylene tag, CAX-B (N-(2-(Bromomethyl)benzyl)-N,N-diethylethanaminium bromide). nih.gov

The synthesis of the deuterated tag, CAX-d8, involves the bromination of this compound, followed by a reaction with triethylamine (B128534). nih.gov This deuterated tag is particularly useful for enhancing specificity in precursor ion detection. The high number of deuterium (B1214612) atoms in the CAX-d8 tag results in a unique fragment mass for the tagged analyte, which helps to distinguish it from background chemical noise. nih.gov

CAX-tagged analytes exhibit high sensitivity in tandem mass spectrometry (both ESI and MALDI) due to the facile formation of a xylyl-based cation. nih.gov This occurs through a favorable neutral loss of triethylamine from the precursor ion, a process enhanced by resonance stabilization of the xylyl cation and anchimeric assistance from the analyte's ortho heteroatom. nih.gov This enhanced sensitivity has enabled the detection of analytes like thymidine, estradiol, and some nucleobases at the attomole level. nih.gov

Table 2: Derivatization with Deuterated Cationic Xylene Tag (CAX-d8)

Analyte ExampleMethodLevel of DetectionKey Feature
ThymidineCAX-tagging/LC-MALDI-TOF/TOF-MS160 amol nih.govDouble neutral loss of triethylamine and deoxyribose nih.gov
EstradiolCAX-taggingAttomole level nih.govEnhanced sensitivity due to facile xylyl cation formation nih.gov
NucleobasesCAX-taggingAttomole level nih.govIncreased specificity from unique fragment mass of CAX-d8 nih.gov

Creation of Other Labeled Reference Materials for Analytical Chemistry

Beyond phthalate esters, this compound serves as a precursor for a variety of other deuterated reference materials used in analytical chemistry. These materials are crucial for the accurate quantification of volatile organic compounds (VOCs) and other analytes. calpaclab.com

For example, this compound itself is used as an internal standard in the analysis of VOCs like furan, chloroform, benzene (B151609), trichloroethene, toluene (B28343), and styrene (B11656) by vacuum distillation coupled with gas chromatography/mass spectrometry (GC/MS). calpaclab.com

Furthermore, this compound can undergo various chemical reactions to produce other deuterated compounds:

Oxidation: Can be oxidized to form deuterated phthalic anhydride.

Reduction: Can be reduced to produce deuterated ortho-toluidine.

Substitution: Halogenation reactions can yield compounds like deuterated ortho-dichlorobenzene.

These reactions expand the library of available deuterated standards, which are essential for method validation and quality control in analytical laboratories.

Applications in Drug Development and Metabolite Identification

In the fields of drug discovery and development, metabolite identification is a critical process for understanding a drug candidate's metabolic fate, which can influence its efficacy and safety. admescope.comspectroscopyonline.comlcms.cz Deuterium-labeled compounds, synthesized from precursors like this compound, play a significant role in these studies.

The use of stable isotope-labeled compounds helps in several aspects of drug metabolism studies:

Metabolite Profiling: Distinguishing drug-related metabolites from endogenous biological matrix components. nih.gov

"Soft-Spot" Identification: Pinpointing the sites on a molecule that are most susceptible to metabolic changes, guiding medicinal chemists in designing more stable compounds. admescope.comchemrxiv.org

Enzyme Phenotyping: Identifying the specific enzymes responsible for a drug's metabolism, which is crucial for predicting potential drug-drug interactions. admescope.com

Quantitative Analysis: Serving as internal standards in liquid chromatography-mass spectrometry (LC-MS) based assays to accurately measure the levels of the parent drug and its metabolites. spectroscopyonline.com

For instance, in studies investigating the degradation of o-xylene (B151617) itself by certain bacteria, this compound was used to trace the metabolic pathway. uni-konstanz.de Researchers were able to identify deuterated metabolites such as 2-methylbenzylsuccinate-d8 and o-toluic acid-d7, confirming the degradation pathway. uni-konstanz.de This approach of using deuterated analogs is broadly applicable to the study of drug metabolism in various biological systems, including human hepatocytes and liver microsomes. admescope.comchemrxiv.org

Advanced Research Methodologies and Data Analysis Protocols

Quantitative Analytical Protocols (e.g., Relative Response Factor Determination)

In quantitative analysis, particularly using gas chromatography/mass spectrometry (GC/MS), o-Xylene-d10 is employed as an internal standard to correct for analytical variability. epa.gov The core of this application lies in the determination of the Relative Response Factor (RRF), which compares the instrument's response to the target analyte with its response to the known concentration of the internal standard.

The RRF is a crucial component of isotope dilution mass spectrometry (IDMS), a definitive quantitative technique. According to EPA Method 1666, the response factor (RF) is first calculated, and then the relative response (RR) of a pollutant to its labeled analog is determined. epa.govaccustandard.com The calculation requires a calibration curve established with a minimum of five data points. epa.govepa.gov For instance, an example calibration curve for o-xylene (B151617) using this compound as the internal standard yielded a relative response of 1.174. accustandard.com

The formula for the response factor is generally defined as:

RF = (As × Cis) / (Ais × Cs)

Where:

As = Area of the primary characteristic ion for the analyte.

Ais = Area of the primary characteristic ion for the internal standard (this compound).

Cs = Concentration of the analyte.

Cis = Concentration of the internal standard (this compound). epa.gov

EPA Method 8260C further specifies that the mean response factor and the relative standard deviation (RSD) of the response factors should be calculated, with the RSD ideally being less than or equal to 20% for each target analyte to ensure calibration linearity and precision. epa.gov

ParameterCompoundCharacteristic m/zConcentrationArea CountResponse Factor (RF)
Analyte o-Xylene10610.025833.7
Internal Standard This compound11610.067-

Data adapted from EPA Method 8260C, based on seven measurements. epa.gov The table illustrates typical data used to calculate response factors.

Integration of Vacuum Distillation with GC/MS for Volatile Organic Compound Analysis

The analysis of VOCs in complex matrices such as soil, sediment, and industrial waste often requires sophisticated sample preparation techniques to isolate the analytes from interfering substances. Vacuum distillation (VD) integrated with GC/MS is a powerful method for this purpose, and this compound plays a key role as a surrogate standard in this process. sigmaaldrich.comsigmaaldrich.com

EPA Method 8261, "Volatile Organic Compounds by Vacuum Distillation in Combination with Gas Chromatography/Mass Spectrometry (VD/GC/MS)," recommends this compound for use as a gas-liquid partitioning surrogate, also known as an α-surrogate. epa.gov In this method, a sample is spiked with a known amount of this compound and other surrogates before analysis. epa.gov The sample is then heated under vacuum. epa.gov This process reduces the boiling points of volatile compounds, allowing them to be distilled from the sample matrix at a lower temperature, which minimizes the thermal degradation of analytes. paint.org

The general procedure involves:

Sample Spiking : A precise amount of this compound solution is added to the sample. epa.gov

Vacuum Distillation : The sample is distilled under reduced pressure (approximately 10 torr). epa.gov Water vapor is condensed at a moderately chilled temperature (e.g., 5°C), while the more volatile organic compounds, including this compound, pass through. epa.gov

Cryogenic Trapping : The uncondensed distillate vapor is trapped on a surface chilled to liquid nitrogen temperature (-150°C to -196°C). epa.gov

Thermal Desorption and GC/MS Analysis : The cryotrap is rapidly heated, and the volatilized analytes are transferred directly into the GC/MS for separation and detection. epa.gov

The recovery of this compound is used to correct for any losses or inefficiencies during the distillation and trapping process, thereby improving the accuracy of the quantification for target VOCs like benzene (B151609), toluene (B28343), and styrene (B11656). sigmaaldrich.comcalpaclab.com

Advanced Chemometric and Statistical Approaches for Data Interpretation

The large, multivariate datasets generated by methods like GC/MS necessitate advanced data analysis techniques for meaningful interpretation. conicet.gov.arkirj.ee Chemometrics applies statistical and mathematical methods to extract relevant information from chemical data. kirj.eeualberta.ca When analyzing environmental samples where this compound is used as an internal standard, chemometric approaches can help identify pollution sources, classify samples, and model complex contaminant patterns. conicet.gov.arkirj.ee

Commonly used chemometric techniques include:

Principal Component Analysis (PCA) : This method reduces the dimensionality of complex datasets. In environmental studies, PCA can group samples based on their chemical composition, helping to identify different sources of contamination. kirj.ee For example, PCA can distinguish between different types of spilled oils based on their detailed hydrocarbon profiles obtained via GC/MS. kirj.ee

Cluster Analysis (CA) : CA is used to group samples into clusters based on their similarity. kirj.ee This is particularly useful in residual pollution studies at industrial sites to categorize different areas based on the type and concentration of contaminants, allowing for more targeted remediation efforts. kirj.ee

Multivariate Curve Resolution (MCR) : MCR is used to resolve co-eluting peaks in chromatography and to model the contributions of different sources to an environmental sample's chemical profile. conicet.gov.arunr.edu.ar

These statistical tools are essential for moving beyond simple quantification to a deeper understanding of the environmental dynamics of pollutants. The data, corrected for accuracy using this compound, provides a reliable foundation for these advanced models, which support environmental quality assessment and policy-making. conicet.gov.ar

Field-Scale Experimental Design and Implementation for Tracer Studies

Beyond its role as an internal standard, this compound is an effective tracer for studying the fate and transport of aromatic hydrocarbons in the environment. researchgate.net Its deuterated nature allows it to be introduced into a system and tracked without being mistaken for existing background contamination. researchgate.netscience.gov

A key application is in assessing the in-situ anaerobic bioremediation of BTEX (Benzene, Toluene, Ethylbenzene (B125841), and Xylenes) contaminated aquifers. researchgate.net A well-documented experimental design for this purpose is the single-well "push-pull" test. researchgate.net

In one such study, researchers implemented the following design:

Injection ("Push") : A test solution of approximately 250 liters, containing this compound at concentrations of 4–9 µM along with a conservative tracer (e.g., bromide) and an electron acceptor (e.g., nitrate), was injected into a contaminated well. researchgate.net

Incubation : The solution was allowed to incubate in the aquifer for a set period, allowing natural microbial populations to interact with the introduced compounds.

Extraction ("Pull") : Groundwater was pumped from the same well, and samples were collected over time for analysis. researchgate.net

The unequivocal detection of the metabolite o-methyl-benzylsuccinic acid-d10 in the extracted water samples provided direct evidence of the anaerobic biodegradation of this compound. researchgate.net This approach allows for the calculation of in-situ biotransformation rates, which have been reported in the range of 1.0 to 7.4 nM/day. researchgate.net This field-scale methodology, which was the first reported use of deuterated hydrocarbons to quantify anaerobic transformation products in the subsurface, provides powerful, site-specific data for evaluating the efficacy of natural attenuation as a remediation strategy. researchgate.net

SiteInjected CompoundInitial Concentration (µM)Metabolite DetectedMetabolite Formation Rate (nM/day)
Site 1, Well AThis compound4-9o-methyl-BSA-d101.0 - 7.4
Site 1, Well BThis compound4-9o-methyl-BSA-d101.0 - 7.4
Site 2, Well CThis compound4-9o-methyl-BSA-d101.0 - 7.4
Site 2, Well DThis compound4-9o-methyl-BSA-d101.0 - 7.4

Data from a field study using single-well push-pull tests to monitor anaerobic biotransformation. researchgate.net

Future Perspectives and Emerging Research Domains for Deuterated O Xylene

Synergistic Approaches with Computational Chemistry and Molecular Dynamics

The combination of experimental studies with computational chemistry and molecular dynamics (MD) simulations is providing unprecedented insights into the behavior of o-Xylene-d10 at the molecular level. This synergy is crucial for understanding complex chemical processes and for the rational design of new catalysts and materials.

Researchers are increasingly using theoretical models to complement experimental data, leading to a deeper understanding of reaction mechanisms. For instance, in the study of xylene isomerization, a critical industrial process, computational methods are used to model the reaction pathways. researchgate.net Density functional theory (DFT) calculations, for example, can elucidate the energetics of different isomerization mechanisms, such as uni- and bi-molecular pathways on zeolite catalysts. researchgate.netchemrxiv.org When combined with experimental studies using deuterated p-xylene (B151628), these simulations can help to discriminate between different mechanistic possibilities. researchgate.net The kinetic isotope effect (KIE), measured by comparing the reaction rates of o-xylene (B151617) and this compound, provides valuable experimental data that can validate and refine computational models of C-H activation steps in catalytic cycles. chemrxiv.orgresearchgate.net

Molecular dynamics simulations are also being employed to study the adsorption and diffusion of xylene isomers, including o-xylene, within the pores of materials like metal-organic frameworks (MOFs). nih.govnih.gov These simulations can predict key parameters such as the heat of adsorption, diffusion coefficients, and separation selectivity for mixtures of isomers. nih.gov By combining Grand Canonical Monte Carlo (GCMC) simulations with molecular dynamics, researchers can gain a detailed understanding of the interactions between the guest molecules and the host framework, which is essential for designing more efficient separation materials. nih.gov The insights from these computational approaches, when validated against experimental data from techniques like neutron scattering or NMR on deuterated species, provide a powerful predictive tool for material design. mdpi.com

A summary of synergistic approaches is presented in the table below:

Research AreaComputational MethodExperimental Technique with this compoundKey Insights
Catalytic IsomerizationDensity Functional Theory (DFT)Kinetic Isotope Effect (KIE) MeasurementsElucidation of reaction mechanisms and rate-limiting steps. researchgate.netchemrxiv.orgresearchgate.net
Adsorption and Separation in Porous MaterialsMolecular Dynamics (MD), Grand Canonical Monte Carlo (GCMC)Neutron Scattering, NMR SpectroscopyUnderstanding of host-guest interactions, diffusion behavior, and separation selectivity. nih.govnih.gov
Oxidative Coupling ReactionsDensity Functional Theory (DFT)Kinetic Isotope Effect (KIE) MeasurementsIdentification of active sites and catalyst stability. researchgate.net

Potential for Applications in Advanced Materials Science

The unique properties of deuterated compounds, including this compound, are paving the way for their use in the development and characterization of advanced materials. The substitution of hydrogen with deuterium (B1214612) can lead to significant changes in physical and chemical properties due to the mass difference, which can be exploited in various applications. resolvemass.ca

One of the most promising areas is in the field of metal-organic frameworks (MOFs). These porous materials have tunable structures that make them ideal for applications such as gas storage, separation, and catalysis. acs.org Combined theoretical and experimental studies on luminescent d10-MOFs have shown selective identification and encapsulation of xylene isomers. acs.org While this particular study focused on m-xylene (B151644), the principles of using deuterated species like this compound as probes to understand the host-guest interactions through techniques like NMR spectroscopy are directly applicable. researchgate.net Furthermore, this compound has been used in studies of palladium-loaded Zr-MOFs as single-site catalysts for the oxidative coupling of arenes, where it helped in determining the kinetic isotope effect to understand the reaction mechanism. researchgate.net

The use of deuterated molecules as probes extends to other materials as well. For example, deuterium NMR of deuterated probes dissolved in stretched polymers can provide information about the molecular dynamics and orientation within the polymer matrix. fishersci.co.uk This is crucial for understanding the structure-property relationships in advanced polymer materials. The enhanced stability of deuterated compounds can also be beneficial. For instance, deuterated polymers exhibit enhanced thermal and oxidative stability, which could be advantageous for applications in demanding environments. resolvemass.ca

Future research is expected to focus on leveraging the "deuterium effect" to create materials with novel optical, electronic, and magnetic properties. rsc.org The lower vibrational frequencies of C-D bonds compared to C-H bonds can reduce non-radiative decay processes in luminescent materials, potentially leading to more efficient organic light-emitting diodes (OLEDs). rsc.org

Key potential applications of this compound in advanced materials are summarized below:

Material TypeApplication of this compoundBenefit of Deuteration
Metal-Organic Frameworks (MOFs)Probe for host-guest interactions, Reactant in catalytic studiesEnables use of techniques like NMR and neutron scattering to study molecular behavior within pores; allows for determination of kinetic isotope effects. researchgate.netacs.orgresearchgate.net
PolymersProbe for molecular dynamics and orientationProvides detailed structural information through deuterium NMR. fishersci.co.uk
Luminescent MaterialsComponent of organic light-emitting diodes (OLEDs)Potential to increase luminescence efficiency by reducing non-radiative decay. resolvemass.carsc.org
SemiconductorsDopant or processing agentPotential to improve material stability and performance. researchgate.net

Exploration of Novel Biogeochemical Cycling Processes

Deuterated organic compounds like this compound are invaluable tools for tracing the environmental fate and biogeochemical cycling of pollutants. Aromatic hydrocarbons such as benzene (B151609), toluene (B28343), ethylbenzene (B125841), and xylenes (B1142099) (BTEX) are common groundwater contaminants, and understanding their natural attenuation pathways is crucial for remediation efforts. acs.org

A significant area of research is the use of deuterated surrogates to monitor the in-situ biodegradation of these pollutants. acs.org In one key study, this compound, along with deuterated toluene, was injected into a BTEX-contaminated aquifer. researchgate.net The detection of the deuterated metabolite, o-methyl-benzylsuccinic acid-d10, provided unequivocal evidence of the anaerobic transformation of o-xylene in the subsurface. acs.orgresearchgate.net This tracer approach allows for the direct quantification of biodegradation rates in the field, which is a significant advancement over traditional microcosm studies. acs.orgacs.org

This methodology opens up new avenues for exploring novel biogeochemical cycling processes. For example, it can be used to:

Identify new degradation pathways: By analyzing for a wide range of potential deuterated metabolites, researchers can uncover previously unknown biochemical reactions involved in the breakdown of aromatic hydrocarbons under different environmental conditions (e.g., sulfate-reducing, iron-reducing). researchgate.netfrontiersin.org

Assess the impact of co-contaminants: The fate of this compound can be studied in the presence of other pollutants to understand how they influence each other's degradation.

Evaluate the effectiveness of bioremediation strategies: The transformation of this compound can be used as a direct measure of the success of engineered bioremediation approaches, such as the addition of nutrients or electron acceptors. acs.org

The use of deuterated tracers like this compound is not limited to groundwater. They can also be employed to study the fate of aromatic hydrocarbons in soils, sediments, and the atmosphere, providing a more complete picture of their biogeochemical cycles. sccwrp.orgresearchgate.net

Research findings on the use of this compound in biogeochemical studies are highlighted below:

Study FocusMethodologyKey FindingImplication
In-situ anaerobic biodegradation of o-xyleneInjection of this compound into a contaminated aquifer and analysis of deuterated metabolites. acs.orgresearchgate.netDirect evidence and quantification of anaerobic transformation to o-methyl-benzylsuccinic acid-d10. acs.orgresearchgate.netProvides a robust method for assessing natural attenuation and the effectiveness of bioremediation. acs.org
Identification of degradation intermediatesCulturing of anaerobic bacteria with o-xylene and this compound. researchgate.netIdentification of deuterated intermediates like 2-methylbenzylsuccinate, confirming the fumarate (B1241708) addition pathway. researchgate.netElucidates the specific biochemical mechanisms of degradation by different microbial species. researchgate.net

Development of Miniaturized and High-Throughput Analytical Techniques

This compound is widely used as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile organic compounds (VOCs). dataintelo.comsigmaaldrich.com Its chemical similarity to o-xylene ensures that it behaves similarly during sample preparation and analysis, while its different mass allows for accurate quantification through isotope dilution. The future of analytical chemistry is moving towards smaller, faster, and more automated systems, and this compound is poised to play a crucial role in these next-generation techniques.

There is a growing demand for portable, in-field analytical instruments that can provide real-time data on environmental pollutants. rsc.orgnih.gov The development of miniaturized GC-MS systems is a key area of research. chromatographyonline.comresearchgate.net These portable instruments would allow for on-site analysis of air, water, and soil samples, eliminating the need for sample transport and reducing the time between sampling and results. The use of deuterated internal standards like this compound is essential for ensuring the accuracy and reliability of these field-deployable systems, which may operate under less controlled conditions than laboratory-based instruments. rsc.orgnih.gov

High-throughput screening methods are also becoming increasingly important, particularly in fields like toxicology and drug discovery. acs.orgjove.comnih.govchromatographyonline.com These methods allow for the rapid analysis of a large number of samples. The use of deuterated internal standards is critical for the accuracy of these high-throughput assays, as it corrects for matrix effects and variations in instrument response. acs.orgjove.comnih.gov As these techniques become more automated and integrated, the reliable supply of high-purity deuterated standards like this compound will be essential.

Future developments in this area are likely to include:

Lab-on-a-chip devices: The integration of sample preparation, separation, and detection on a single microfluidic chip will enable rapid, automated, and low-volume analysis of VOCs.

Advanced ionization techniques: New ionization methods for mass spectrometry could improve the sensitivity and selectivity of VOC analysis, further enhancing the utility of deuterated standards. nih.gov

Sophisticated data analysis software: Automated software for the processing of large datasets from high-throughput screening will be crucial for extracting meaningful information.

The role of this compound in emerging analytical techniques is summarized in the table below:

Analytical TechniqueRole of this compoundFuture Outlook
Miniaturized GC-MSInternal standard for accurate quantification in portable, in-field analysis. rsc.orgnih.govchromatographyonline.comresearchgate.netIncreased use in real-time environmental monitoring and on-site industrial process control.
High-Throughput ScreeningInternal standard to correct for matrix effects and ensure accuracy in the rapid analysis of many samples. acs.orgjove.comnih.govchromatographyonline.comEssential for large-scale toxicological studies, metabolomics, and drug discovery.
Lab-on-a-Chip DevicesInternal standard for precise quantification in microfluidic systems.Will enable automated, point-of-care diagnostics and environmental sensing.

Q & A

Q. How is o-Xylene-d10 utilized as an internal standard in gas chromatography-mass spectrometry (GC/MS) for quantifying volatile organic compounds (VOCs)?

this compound is employed as an isotopic internal standard due to its high deuterium purity (99 atom% D) . Methodologically, it compensates for matrix effects and instrumental variability during sample preparation. For example, in vacuum distillation-GC/MS workflows, researchers spike samples with a known concentration of this compound before extraction. The deuterated compound’s retention time and mass spectral features (e.g., m/z shifts) enable precise quantification of target analytes like benzene or toluene via isotope dilution calibration curves .

Q. What experimental protocols ensure accurate preparation and storage of this compound solutions?

To maintain stability:

  • Prepare stock solutions in methanol at concentrations ≤100 µg/mL to minimize solvent interactions .
  • Store in amber vials at –20°C to prevent deuterium exchange or degradation.
  • Validate purity periodically using nuclear magnetic resonance (NMR) or high-resolution MS to confirm isotopic integrity (>98% D) .

Q. How does the thermodynamic stability of this compound compare to its non-deuterated counterpart in reaction kinetics studies?

Deuterated compounds exhibit altered bond dissociation energies due to isotopic mass effects. For this compound, the C–D bond is stronger than C–H, leading to slower reaction rates in processes like oxidation or photodegradation. Researchers must adjust Arrhenius parameters (e.g., activation energy) when modeling kinetic data, as demonstrated in NIST-derived thermodynamic tables (ΔfH°liquid = 12.3 kJ/mol for o-Xylene vs. adjusted values for deuterated forms) .

Advanced Research Questions

Q. What analytical challenges arise when using this compound in complex environmental matrices, and how can they be mitigated?

Challenges include:

  • Matrix interference : Co-eluting compounds in soil or water samples may overlap with this compound signals. Use tandem MS (MS/MS) with selective reaction monitoring (SRM) to enhance specificity .
  • Deuterium loss : Acidic or high-temperature conditions may cause H/D exchange. Optimize extraction pH (<7) and limit heating during sample preparation .
  • Quantification bias : Validate recovery rates (85–115%) using spiked blank matrices to account for adsorption losses .

Q. How can contradictions in isotopic dilution data be resolved when this compound is used for VOC quantification?

Contradictions often stem from:

  • Inequilibrium in spiking : Ensure isotopic equilibrium by homogenizing samples for ≥24 hours post-spiking.
  • Cross-contamination : Segregate deuterated and non-deuterated standards during analysis to avoid spectral overlap.
  • Instrumental drift : Normalize responses using a bracketing calibration approach with fresh standards every 10 injections .

Q. What role does this compound play in mechanistic studies of xylene degradation pathways?

As a tracer, this compound allows differentiation between biotic and abiotic degradation mechanisms. For instance, in microbial studies, deuterated metabolites (e.g., deuterated toluic acids) detected via LC-HRMS confirm enzymatic activity, whereas non-deuterated products indicate photolytic cleavage. Researchers should couple stable isotope probing (SIP) with high-resolution mass spectrometry to track pathway-specific transformations .

Methodological Considerations

Q. How should researchers design controls when using this compound in trace-level VOC analysis?

Include:

  • Process blanks : Analyze solvent-only samples to identify background contamination.
  • Surrogate standards : Use structurally similar deuterated compounds (e.g., p-Xylene-d10) to monitor extraction efficiency .
  • Replicate injections : Assess intra-day and inter-day precision (RSD <5%) to validate method robustness .

Q. What are the implications of this compound’s physicochemical properties (e.g., vapor pressure, solubility) for headspace sampling methods?

this compound’s low water solubility (0.2 g/L) and moderate vapor pressure (≈7 mmHg at 25°C) necessitate optimized headspace equilibration times (≥30 min) and temperatures (40–60°C) to maximize partitioning into the gas phase. Adjust ionic strength with salts (e.g., NaCl) to enhance volatilization .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to limit inhalation exposure (TLV-TWA: 100 ppm).
  • PPE : Wear nitrile gloves and chemical-resistant aprons; avoid latex due to permeability .
  • Spill management : Absorb leaks with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Data Interpretation and Reporting

Q. How should researchers report isotopic purity and uncertainty in publications?

Specify purity (e.g., 99 atom% D) with batch-specific certificates from suppliers (e.g., Sigma-Aldrich, isotope.com ). Include uncertainty margins (±0.5%) from replicate NMR/MS measurements in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.